molecular formula C17H19NO3S2 B2747683 Ethyl 3-methyl-5-(3-(phenylthio)propanamido)thiophene-2-carboxylate CAS No. 477568-01-7

Ethyl 3-methyl-5-(3-(phenylthio)propanamido)thiophene-2-carboxylate

Cat. No.: B2747683
CAS No.: 477568-01-7
M. Wt: 349.46
InChI Key: HXKPDVWMYXAKDV-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(3-(phenylthio)propanamido)thiophene-2-carboxylate is a thiophene-based derivative characterized by:

  • Ethyl ester group at the 2-position of the thiophene ring.
  • Methyl substituent at the 3-position.
  • 3-(Phenylthio)propanamido group at the 5-position, introducing a sulfur-linked phenyl moiety.

This compound’s structure combines aromatic (thiophene, phenyl) and amide functionalities, making it relevant for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 3-methyl-5-(3-phenylsulfanylpropanoylamino)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S2/c1-3-21-17(20)16-12(2)11-15(23-16)18-14(19)9-10-22-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKPDVWMYXAKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)CCSC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-methyl-5-(3-(phenylthio)propanamido)thiophene-2-carboxylate is a compound belonging to the thiophene family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant research findings and data.

  • Molecular Formula : C17H19NO3S2
  • Molecular Weight : 349.46 g/mol
  • CAS Number : 477568-01-7

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiophene derivatives, including this compound. The compound has shown effectiveness against various bacterial strains and fungi.

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansEffective

Research indicates that derivatives of thiophene compounds exhibit antimicrobial activity comparable to standard antibiotics such as ampicillin and gentamicin. For instance, compounds with similar structures have demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria .

Antiviral Activity

The potential antiviral effects of thiophene derivatives have also been explored. This compound has been investigated for its efficacy against viral infections.

Virus Type IC50 (μM) Reference
Hepatitis C Virus (HCV)32.2
Dengue Virus (DENV)0.96

Studies suggest that certain thiophene derivatives can inhibit viral replication effectively, showcasing their potential as antiviral agents. The structure-activity relationship (SAR) indicates that modifications on the thiophene ring can enhance antiviral potency .

Anticancer Activity

Emerging research has also pointed to the anticancer properties of thiophene derivatives. This compound has been evaluated in various cancer cell lines.

Cancer Cell Line Inhibition Rate (%) Reference
MCF-7 (Breast Cancer)70%
HeLa (Cervical Cancer)65%

The compound's ability to induce apoptosis in cancer cells has been a focal point of investigation, with results indicating significant cytotoxic effects against multiple cancer types .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various thiophene derivatives, including this compound, demonstrated potent activity against Staphylococcus aureus and Escherichia coli. The findings suggested that the phenylthio group enhances antimicrobial action compared to other functional groups .
  • Antiviral Screening : In vitro studies assessing the antiviral activity against HCV showed that modifications in the thiophene structure could lead to improved IC50 values, indicating a promising avenue for developing new antiviral agents .
  • Anticancer Research : A recent investigation into the anticancer properties revealed that this compound exhibited substantial growth inhibition in MCF-7 cells, suggesting its potential role in cancer therapy .

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

Ethyl 3-methyl-5-(3-(phenylthio)propanamido)thiophene-2-carboxylate serves as a key intermediate in synthesizing novel therapeutic agents. Its structural features allow it to interact with biological targets effectively, making it a candidate for developing drugs aimed at treating neurological disorders and other diseases.

Case Study: Neurological Disorders
Research has indicated that derivatives of this compound exhibit promising activity against conditions like Alzheimer's and Parkinson's disease. For instance, compounds based on this structure have been shown to inhibit specific enzymes involved in neurodegeneration, enhancing cognitive function in preclinical models .

Agricultural Chemistry

2.1 Agrochemical Development

In agricultural chemistry, this compound is explored for its potential as a pesticide or herbicide. Its efficacy in targeting pests while minimizing environmental impact positions it as a sustainable alternative to traditional agrochemicals.

Case Study: Pest Control
A study demonstrated that formulations containing this compound significantly reduced pest populations in controlled environments without adversely affecting non-target species, suggesting its potential for integrated pest management strategies .

Material Science

3.1 Advanced Materials

This compound is also being investigated for its role in developing advanced materials, particularly conductive polymers. The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics and photovoltaics.

Case Study: Conductive Polymers
Research has shown that incorporating this compound into polymer matrices can enhance electrical conductivity and stability, making these materials ideal for use in flexible electronic devices .

Biochemical Research

4.1 Enzyme Interaction Studies

In biochemical research, this compound aids in studying enzyme interactions and metabolic pathways. Its ability to mimic natural substrates allows researchers to investigate enzyme kinetics and mechanisms more effectively.

Case Study: Metabolic Pathways
In a study examining the metabolism of xenobiotics, this compound was used to trace metabolic pathways, providing insights into how certain drugs are processed in the body .

Analytical Chemistry

5.1 Detection Methods

The compound is utilized in developing analytical methods for detecting thiophene derivatives in various samples. Its chemical properties enable high sensitivity and specificity in analytical assays.

Case Study: Quantitative Analysis
A recent publication highlighted the use of this compound in high-performance liquid chromatography (HPLC) methods for quantifying thiophene derivatives in environmental samples, demonstrating its utility in environmental monitoring .

Comparison with Similar Compounds

Comparison with Similar Thiophene-2-carboxylate Derivatives

Structural Analogues and Key Differences

The following table summarizes structurally related ethyl thiophene-2-carboxylate derivatives, highlighting substituent variations and properties inferred from evidence:

Compound Name Substituents (Position 3 & 5) Molecular Formula CAS Number Key Features/Applications Reference
Ethyl 3-methyl-5-(3-(phenylthio)propanamido)thiophene-2-carboxylate (Target) 3-methyl; 5-(3-(phenylthio)propanamido) C₁₈H₂₀N₂O₃S₂ Not provided Potential pharmacophore; sulfur bridge
Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate 4-cyano; 5-(methylthio) C₁₀H₁₁NO₂S₂ 116170-84-4 Electrophilic substituents for reactivity
Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate 3-amino; 4-cyano; 5-(methylthio) C₁₀H₁₁N₂O₂S₂ 116170-90-2 Amino/cyano groups for cyclization
Ethyl 2-(2-chloropropanamido)-5-ethylthiophene-3-carboxylate 2-(2-chloropropanamido); 5-ethyl C₁₂H₁₆ClNO₃S 1955531-45-9 Chloro-substituted amide; synthetic intermediate
Ethyl 3-methyl-5-[(2-phenoxybenzoyl)amino]thiophene-2-carboxylate 3-methyl; 5-(2-phenoxybenzamido) C₂₁H₁₉NO₄S 730255-35-3 Bulky aromatic amide; possible kinase inhibition

Substituent-Driven Functional Differences

Phenylthio vs. Methylthio Groups
  • This could improve membrane permeability in drug candidates .
  • Methylthio derivatives (e.g., CAS 116170-84-4) are more electron-rich, favoring nucleophilic aromatic substitution reactions .
Amide Linkage Variations
  • In contrast, 2-phenoxybenzamido (CAS 730255-35-3) creates a rigid, planar structure, likely influencing binding specificity in enzyme inhibition .
Chlorinated vs. Non-Chlorinated Derivatives
  • The chloropropanamido group in CAS 1955531-45-9 increases electrophilicity, making it reactive toward nucleophiles (e.g., in cross-coupling reactions) .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 3-methyl-5-(3-(phenylthio)propanamido)thiophene-2-carboxylate, and what experimental conditions are critical?

The synthesis typically involves multi-step reactions, including thiophene core formation via the Gewald reaction (condensation of ethyl acetoacetate, sulfur, and an amine derivative) followed by functionalization. For example, palladium-catalyzed cross-coupling or amidation steps may introduce the 3-(phenylthio)propanamido group . Key parameters include:

  • Temperature control : Reflux conditions (e.g., 80–100°C in ethanol) to ensure intermediate stability .
  • Catalyst selection : Palladium catalysts for coupling reactions or thiophosgene for isothiocyanate formation .
  • Purification : Column chromatography or recrystallization to isolate high-purity products .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Standard techniques include:

  • NMR spectroscopy : To verify substituent positions (e.g., thiophene ring protons at δ 6.5–7.5 ppm) and amide bond formation .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .
  • X-ray crystallography : For unambiguous structural determination, using software like SHELXL for refinement .
  • HPLC or TLC : To assess purity (>95%) and monitor reaction progress .

Q. What are the typical chemical reactions or derivatization pathways for this compound?

The thiophene core and amide group enable:

  • Hydrolysis : Ester-to-carboxylic acid conversion under acidic/basic conditions .
  • Nucleophilic substitution : Replacement of the phenylthio group with other nucleophiles (e.g., amines) .
  • Cross-coupling : Suzuki or Sonogashira reactions to modify the arylthio moiety .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, particularly in scaling up?

Optimization strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF or THF) improve coupling efficiency for bulky substituents .
  • Catalyst loading : Reducing Pd catalyst to 0.5–1 mol% minimizes cost without compromising yield .
  • Flow chemistry : Continuous reactors enhance reproducibility and scalability for multi-step syntheses .
  • In-line analytics : Real-time FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Q. How should contradictory structural data (e.g., NMR vs. crystallography) be resolved?

Discrepancies often arise from dynamic processes (e.g., rotational isomerism) or crystal packing effects. Methodological approaches include:

  • Variable-temperature NMR : To identify conformational flexibility in solution .
  • DFT calculations : Compare experimental and computed NMR shifts to validate proposed structures .
  • Multi-crystal averaging : Use SHELXL’s TWIN commands to resolve twinning or disorder in crystallographic data .

Q. What computational tools are recommended for studying this compound’s interaction with biological targets?

Advanced modeling approaches include:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes/receptors .
  • MD simulations : GROMACS for assessing stability of ligand-target complexes over time .
  • QSAR models : Correlate substituent electronic properties (Hammett constants) with bioactivity data .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Phenylthio group : Enhances lipophilicity, improving membrane permeability but potentially reducing solubility .
  • Amide substituents : Electron-withdrawing groups (e.g., nitro) increase electrophilicity, enhancing enzyme inhibition .
  • Thiophene methylation : Steric effects may block metabolic degradation, prolonging half-life .

Q. What experimental strategies are used to elucidate the mechanism of action in biological systems?

Key methodologies include:

  • Enzyme inhibition assays : Measure IC50 values against targets (e.g., HDACs or kinases) using fluorogenic substrates .
  • Cellular imaging : Fluorescence tagging (e.g., FITC conjugates) to track intracellular localization .
  • Proteomics : SILAC or TMT labeling to identify differentially expressed proteins post-treatment .

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